An In-depth Technical Guide on the Physical and Chemical Properties of Propane-1,2,3-triol (Glycerol)
An In-depth Technical Guide on the Physical and Chemical Properties of Propane-1,2,3-triol (Glycerol)
Authored for Researchers, Scientists, and Drug Development Professionals
Propane-1,2,3-triol, commonly known as glycerol (B35011) or glycerin, is a simple polyol compound that is central to numerous scientific and industrial applications. Its unique combination of physical and chemical properties makes it an invaluable excipient in pharmaceutical formulations, a cryoprotectant for biological samples, a key metabolite in biochemical pathways, and a versatile building block in chemical synthesis. This guide provides a comprehensive overview of its core properties, detailed experimental methodologies for their characterization, and visual representations of its roles in relevant workflows.
Physical Properties
Glycerol is a colorless, odorless, viscous liquid with a sweet taste. Its hygroscopic nature and high solubility in water are attributed to the presence of three hydroxyl (-OH) groups, which readily form hydrogen bonds.
Table 1: Quantitative Physical Properties of Propane-1,2,3-triol
| Property | Value | Conditions |
| Molar Mass | 92.09 g/mol | |
| Density | 1.261 g/cm³ | 20°C |
| Melting Point | 17.9 °C (64.2 °F) | |
| Boiling Point | 290 °C (554 °F) | 1 atm |
| Viscosity | 1.412 Pa·s | 20°C |
| Surface Tension | 63.4 mN/m | 20°C |
| Refractive Index | 1.4746 | 20°C, 589 nm |
| Vapor Pressure | <0.001 mmHg | 20°C |
| Flash Point | 160 °C (320 °F) | Open cup |
| Autoignition Temperature | 370 °C (698 °F) |
Chemical Properties and Reactivity
The chemical behavior of glycerol is dictated by its three hydroxyl groups, which can undergo oxidation, esterification, and dehydration reactions.
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Esterification: Glycerol reacts with fatty acids to form esters, such as monoglycerides, diglycerides, and triglycerides, which are the primary components of fats and oils.
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Oxidation: Mild oxidation of the primary hydroxyl groups yields glyceraldehyde, while oxidation of the secondary hydroxyl group produces dihydroxyacetone. Further oxidation can lead to the formation of glyceric acid, tartronic acid, and eventually oxalic acid.
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Dehydration: Upon heating, especially in the presence of a dehydrating agent like potassium bisulfate, glycerol loses two molecules of water to form the unsaturated aldehyde acrolein, which has a characteristic pungent odor.
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Nitration: Reaction with a mixture of nitric and sulfuric acids produces nitroglycerin, a potent explosive and vasodilator.
Experimental Protocols
Accurate characterization of glycerol's properties is crucial for its application in research and drug development. The following are standard methodologies for determining its key attributes.
3.1 Determination of Viscosity using a Rotational Viscometer
This protocol outlines the measurement of dynamic viscosity, a critical parameter for liquid and semi-solid formulations.
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Principle: A spindle is rotated at a constant speed in the glycerol sample. The torque required to maintain this speed is measured and is directly proportional to the viscosity of the fluid.
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Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle for high viscosity fluids.
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Procedure:
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Calibrate the viscometer according to the manufacturer's instructions.
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Equilibrate the glycerol sample to the desired temperature (e.g., 20 ± 0.1 °C) using the water bath.
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Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the full-scale range.
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Immerse the spindle into the glycerol sample up to the immersion mark.
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Allow the system to stabilize for several minutes to ensure thermal equilibrium.
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Start the motor and record the torque reading once it becomes stable.
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Calculate the viscosity using the viscometer's calibration constant for the chosen spindle and speed.
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3.2 Purity Assay by Titration (Acid-Base)
This method can be used to determine the purity of a glycerol sample by quantifying its acidic or basic impurities.
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Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of acid or base to a potentiometric or colorimetric endpoint.
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Apparatus: Burette, pH meter or indicator, magnetic stirrer, titration vessel.
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Procedure:
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Accurately weigh a known amount of the glycerol sample and dissolve it in deionized water.
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Add a few drops of a suitable indicator (e.g., phenolphthalein) or place a calibrated pH electrode in the solution.
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Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color for phenolphthalein (B1677637) or a sharp inflection in the pH curve).
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Record the volume of titrant used.
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The purity can be calculated based on the amount of titrant consumed, which corresponds to the amount of acidic impurities present.
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Visualization of Glycerol in Key Processes
The following diagrams illustrate the role of glycerol in a fundamental metabolic pathway and a common laboratory workflow.
Caption: Metabolic fate of glycerol entering glycolysis or triglyceride synthesis.
Caption: Workflow for cell cryopreservation using glycerol as a cryoprotectant.
